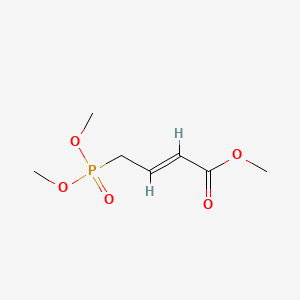
Methyl 4-(dimethoxyphosphoryl)but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(dimethoxyphosphoryl)but-2-enoate” is a chemical compound with the molecular formula C7H13O5P . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “Methyl 4-(dimethoxyphosphoryl)but-2-enoate” consists of 7 carbon atoms, 13 hydrogen atoms, 5 oxygen atoms, and 1 phosphorus atom . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
“Methyl 4-(dimethoxyphosphoryl)but-2-enoate” has a molecular weight of 208.15. More detailed physical and chemical properties can be found in chemical databases .Applications De Recherche Scientifique
Antibacterial Properties
Methyl 4-(dimethoxyphosphoryl)but-2-enoate exhibits significant antibacterial properties, particularly against drug-resistant strains. A study by Matarlo et al. (2016) demonstrated its efficacy in inhibiting MenB in the bacterial menaquinone biosynthesis pathway, which is crucial for the survival of certain bacteria. This compound showed promising results against Staphylococcus aureus, including drug-resistant strains like MRSA, indicating its potential as a new anti-MRSA candidate (Matarlo et al., 2016).
Chemical Synthesis and Reactivity
This compound is also significant in the field of chemical synthesis. Ahmad et al. (1968) reported its use in the allylic halogenation of methyl 3-methylbut-2-enoate, indicating its reactivity and potential as a reagent in organic synthesis (Ahmad, Gedye, & Nechvatal, 1968). In another study, Torosyan et al. (2018) synthesized a methanofullerene derivative using Methyl 4-(dimethoxyphosphoryl)but-2-enoate, exploring its electrophysical properties and potential applications in materials science (Torosyan, Biglova, Nuriakhmetova, & Miftakhov, 2018).
Pharmaceutical Applications
In the pharmaceutical industry, this compound has shown potential in the synthesis of heterocyclic systems. Selič, Grdadolnik, & Stanovnik (1997) utilized Methyl 4-(dimethoxyphosphoryl)but-2-enoate in the synthesis of various heterocyclic compounds, which are crucial in drug development (Selič, Grdadolnik, & Stanovnik, 1997).
Antimicrobial Activity
The compound's derivatives have also been studied for their antimicrobial properties. Gein et al. (2020) synthesized new derivatives and evaluated their antimicrobial activity, highlighting the compound's role in developing new antimicrobial agents (Gein, Bobrovskaya, Mashkina, Novikova, Makhmudov, Yankin, Danilov, Hvolis, Belonogova, & Gulyaev, 2020).
Material Science Applications
In material science, Methyl 4-(dimethoxyphosphoryl)but-2-enoate contributes to the development of new materials. Studies such as that by Weiyu et al. (1993) have explored its use in synthesizing various compounds with potential applications in material science and industry (Weiyu, Weiguo, Zhenrong, Yuan, Zhijian, & Zhiheng, 1993).
Safety And Hazards
Propriétés
IUPAC Name |
methyl (E)-4-dimethoxyphosphorylbut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13O5P/c1-10-7(8)5-4-6-13(9,11-2)12-3/h4-5H,6H2,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESRINKNQQZURC-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCP(=O)(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/CP(=O)(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(dimethoxyphosphoryl)but-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

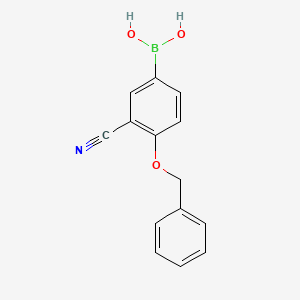
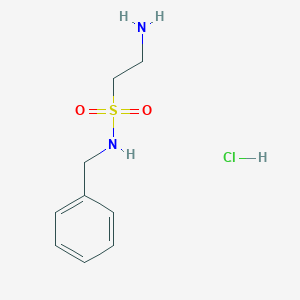
![[2-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] 2-oxochromene-3-carboxylate](/img/structure/B2620076.png)
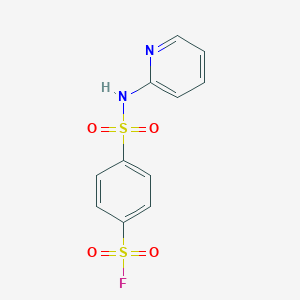
![6-(Phenylmethoxycarbonylamino)-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid](/img/structure/B2620078.png)
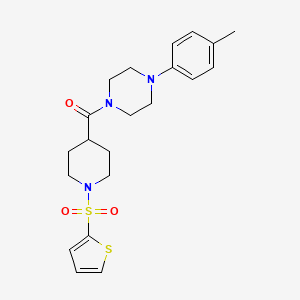
![2-[(4-pyrrol-1-ylbenzoyl)amino]acetic Acid](/img/structure/B2620083.png)
![5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2620084.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-cyclohexylphenyl)sulfonyl)piperazine](/img/structure/B2620085.png)
![[4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride](/img/structure/B2620088.png)
![2-[(2-chloroacetyl)-methylamino]-N,N-dimethylacetamide](/img/structure/B2620089.png)
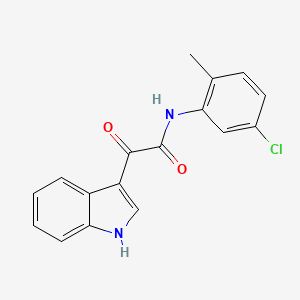
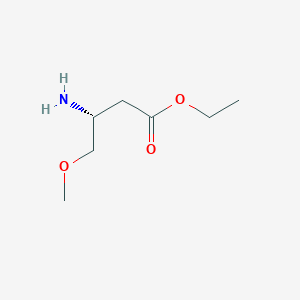
![N-(3,4-dimethylphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-4-phenylthiophene-3-sulfonamide](/img/structure/B2620092.png)